BT-11
Overview
Description
Mechanism of Action
Target of Action
BT-11, also known as Piperazine-1,4-diylbis((6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)methanone), primarily targets the lanthionine synthetase C-like 2 (LANCL2) pathway . This pathway plays a crucial role in the immunoregulatory process . The compound also targets CD25+ FOXP3+ CD4+ T cells , increasing their presence locally within the colon .
Mode of Action
This compound interacts with its targets by activating the LANCL2 pathway and modulating the interactions between immunological and metabolic signals in immune cells . This creates a favorable regulatory microenvironment in the gut, decreasing the production of key inflammatory mediators and increasing anti-inflammatory markers in regulatory T cells (Tregs) within the site of inflammation .
Biochemical Pathways
The activation of the LANCL2 pathway by this compound results in regulatory effects at the intersection of immunity and metabolism . LANCL2 modulates the plasticity between Th17 and regulatory T cells (Tregs), favoring the stability and suppressive capacity of Tregs . This compound enhances the IL-2/STAT5 signaling axis to induce the differentiation and stability of CD25+ FOXP3+ cells in the gastrointestinal mucosa to support immunoregulation and immunological tolerance in IBD .
Pharmacokinetics
This compound is orally active and gut-restricted . The mean fecal concentrations of this compound increase linearly with increasing oral doses . Analysis of plasma pharmacokinetics indicates that maximum systemic concentrations are approximately 1/6000th of observed concentrations in feces and the distal gastrointestinal tract .
Result of Action
The activation of the LANCL2 pathway by this compound leads to a decrease in the production of key inflammatory mediators and an increase in anti-inflammatory markers in regulatory T cells (Tregs) within the site of inflammation . This results in the amelioration of inflammatory bowel disease (IBD) symptoms . Clinical trials have shown that this compound induced placebo-adjusted clinical remission rates of up to 11.5% at week 12 .
Action Environment
The action of this compound is influenced by the gut environment, where it is restricted . The compound’s efficacy is maintained even in the absence of IL-10, suggesting that the regulatory T cell (Treg)–related elements of suppression are cell contact–mediated . When pd-1 is inhibited, both in vitro and in vivo, the efficacy of this compound is reduced .
Preparation Methods
Synthetic Routes and Reaction Conditions
BT-11 is synthesized through a series of chemical reactions involving the coupling of benzimidazole and pyridine derivatives. The key steps in the synthesis include:
Formation of benzimidazole derivatives: Benzimidazole is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling with pyridine derivatives: The benzimidazole derivatives are then coupled with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
BT-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and may be used for various therapeutic applications .
Scientific Research Applications
BT-11 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
BT-11 is unique in its ability to target the LANCL2 pathway, which is not targeted by most existing therapies for inflammatory bowel disease. Similar compounds include:
NSC61610: An analog of this compound that also targets the LANCL2 pathway.
ABA: Another analog that has been studied for its anti-inflammatory properties.
Compared to these compounds, this compound has shown superior efficacy and safety profiles in preclinical and clinical studies .
Properties
IUPAC Name |
[4-[6-(1H-benzimidazol-2-yl)pyridine-2-carbonyl]piperazin-1-yl]-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c39-29(25-13-5-11-23(31-25)27-33-19-7-1-2-8-20(19)34-27)37-15-17-38(18-16-37)30(40)26-14-6-12-24(32-26)28-35-21-9-3-4-10-22(21)36-28/h1-14H,15-18H2,(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWZNBAQIGPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC(=N2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=CC(=N5)C6=NC7=CC=CC=C7N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912399-75-7 | |
Record name | BT-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912399757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMILANCOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Y49H6YY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.